4-Amino-N-isopropyl-3-methoxybenzamide CAS number and chemical properties
4-Amino-N-isopropyl-3-methoxybenzamide CAS number and chemical properties
Executive Summary
4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) is a specialized synthetic intermediate belonging to the benzamide class.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of serotonergic modulators (5-HT4 agonists) and, more recently, in small-molecule restorers of p53 tumor suppressor function.[1] Its structure features a 1,2,4-trisubstituted benzene core with an electron-donating amino group and a methoxy substituent, making it a versatile nucleophile for downstream functionalization.[1]
This guide details the physiochemical properties, validated synthesis protocols, and analytical characterization of this compound, designed for researchers in process chemistry and drug discovery.[1]
Chemical Identity & Physiochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 4-amino-N-(propan-2-yl)-3-methoxybenzamide |
| CAS Number | 1021944-78-4 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| LogP (Predicted) | ~1.3 |
| pKa (Predicted) | ~4.5 (Aniline nitrogen) |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 3 (Amide O, Methoxy O, Aniline N) |
Synthesis & Process Chemistry
The synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide typically proceeds via a two-step sequence starting from 3-methoxy-4-nitrobenzoic acid .[1] The process involves amide bond formation followed by chemoselective reduction of the nitro group.[1]
Reaction Scheme
The following diagram illustrates the validated synthetic pathway:
Figure 1: Two-step synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide from 3-methoxy-4-nitrobenzoic acid.
Detailed Protocol
Step 1: Amide Coupling
Objective: Synthesis of N-isopropyl-3-methoxy-4-nitrobenzamide.
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Reagents: 3-methoxy-4-nitrobenzoic acid (1.0 equiv), Isopropylamine (1.5 equiv), HATU (1.5 equiv), Triethylamine (3.0 equiv).[1]
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Solvent: Dimethylformamide (DMF).[1]
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Procedure:
-
Dissolve 3-methoxy-4-nitrobenzoic acid in DMF at 0°C.
-
Add Triethylamine followed by HATU.[1][2] Stir for 15 minutes to activate the acid.
-
Add Isopropylamine dropwise.[1]
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Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (C18, 0-60% MeCN in Water).[1][2]
-
Step 2: Nitro Reduction
Objective: Conversion to 4-Amino-N-isopropyl-3-methoxybenzamide.[1]
-
Reagents: N-isopropyl-3-methoxy-4-nitrobenzamide (1.0 equiv), 10% Palladium on Carbon (Pd/C) (10 wt%).[1]
-
Solvent: Isopropanol (IPA) or Methanol (MeOH).[1]
-
Procedure:
-
Dissolve the nitro-intermediate in IPA under a nitrogen atmosphere.[1]
-
Carefully add Pd/C catalyst.[1]
-
Purge the system with Hydrogen gas (H₂) and stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 3 hours.
-
Workup: Filter the catalyst through a Celite pad.[1] Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.[1]
-
Purification: If necessary, purify via Reversed-Phase Flash Chromatography (C18 column, MeCN/Water gradient).[1][2]
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral characteristics are expected based on the structural logic and literature precedents for this class.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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Amide NH: δ ~7.8 ppm (doublet, J ≈ 7-8 Hz).[1]
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Aromatic Protons:
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Amino Group (NH₂): δ ~5.5-6.0 ppm (broad singlet).[1]
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Isopropyl CH: δ ~4.0-4.2 ppm (multiplet).[1]
-
Isopropyl CH₃: δ ~1.1-1.2 ppm (doublet).[1]
Mass Spectrometry (LC-MS)[1][4]
-
Ionization Mode: ESI (+)
-
Observed Ion: [M+H]⁺ = 209.1 m/z[1]
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Retention Time: Varies by method, typically elutes early on C18 due to polarity of the amino group.[1]
Biological & Pharmacological Context[1][4][5][6]
While 4-Amino-N-isopropyl-3-methoxybenzamide is primarily a Building Block , its structural features dictate its utility in drug design:
-
5-HT4 Receptor Agonism Scaffold: The 4-amino-5-chloro-2-methoxybenzamide core is famous in drugs like Cisapride and Prucalopride .[1] This specific analog (3-methoxy, des-chloro) serves as a tool compound to explore Structure-Activity Relationships (SAR), specifically probing the necessity of the chlorine atom and the position of the methoxy group for receptor binding affinity.[1]
-
p53 Restoration: Recent patent literature (WO2024086809A1) identifies this molecule as a key intermediate in the synthesis of compounds capable of restoring p53 tumor suppressor function .[1] The amino group at position 4 is derivatized (e.g., with propargyl bromide) to create electrophilic traps or specific binding motifs that stabilize the p53 mutant protein.[1]
Handling, Stability & Safety
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours at RT. Long-term storage in solution is not recommended; store as a dry solid.[1]
References
-
Synthesis & Application: Methods for treating cancer.[1] World Intellectual Property Organization, Patent WO2024086809A1. (2024).
-
Chemical Data: 4-amino-N-isopropylbenzamide (Related Structure Reference).[1] PubChem Database.[1] National Center for Biotechnology Information.[1]
-
Precursor Data: N-Isopropyl-3-methoxy-4-nitrobenzamide.[1][2][5] ChemSrc Database.[1]
Sources
- 1. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Isopropyl-3-methoxy-4-nitrobenzamide | CAS#:1708394-47-1 | Chemsrc [m.chemsrc.com]
